BenchChemオンラインストアへようこそ!

3-benzyl-1-azaspiro[3.3]heptan-2-one

Lipophilicity modulation Bioisosterism Physicochemical property optimization

3-Benzyl-1-azaspiro[3.3]heptan-2-one is a conformationally constrained spirocyclic β-lactam that serves as a superior bioisostere for piperidine and morpholine. Unlike conventional heterocycles, its [3.3]-azaspiroheptane core enforces a 90° exit-vector twist and raises nitrogen pKa by ~1.9 units, delivering a logD₇.₄ reduction of up to -1.0 and 2- to 10-fold improvement in metabolic stability. The 3-benzyl-2-oxo substitution pattern is critical for reproducible SAR in CCR5 antagonist, kinase inhibitor, and fragment-based programs. With a molecular weight of 201.26 Da and rule-of-three compliance, this building block is purpose-built for medicinal chemistry campaigns requiring precise 3D vector control and enhanced aqueous solubility.

Molecular Formula C13H15NO
Molecular Weight 201.3
CAS No. 2694745-26-9
Cat. No. B6200796
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-benzyl-1-azaspiro[3.3]heptan-2-one
CAS2694745-26-9
Molecular FormulaC13H15NO
Molecular Weight201.3
Structural Identifiers
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Benzyl-1-azaspiro[3.3]heptan-2-one (CAS 2694745-26-9): A Structurally Defined Spirocyclic β-Lactam for Rigid Bioisostere Exploration


3-Benzyl-1-azaspiro[3.3]heptan-2-one (CAS 2694745-26-9, MF C₁₃H₁₅NO, MW 201.26) is a spirocyclic β-lactam featuring a [3.3]-azaspiroheptane core in which the lactam carbonyl resides at the 2-position and a benzyl substituent occupies the 3-position . This scaffold belongs to the broader azaspiro[3.3]heptane family, which has been validated as a rigid bioisostere of piperidine and morpholine, offering distinct conformational and physicochemical profiles [1]. The compound is supplied as a research-grade building block (typical purity ≥95%) and is primarily deployed in medicinal chemistry programs where precise three-dimensional vector control and metabolic stability are critical design parameters .

Why 3-Benzyl-1-azaspiro[3.3]heptan-2-one Cannot Be Replaced by Piperidine, Morpholine, or Simpler Azaspiro Analogs


Generic substitution with piperidine or morpholine fails because the azaspiro[3.3]heptane core imposes a 90° twist on the exit vectors, increasing the distance between terminal substituents by ~1.3 Å and raising the pKa of the nitrogen by up to +1.9 units relative to the parent heterocycle [1]. This altered geometry and basicity translate directly into lower logD₇.₄ (reduction of up to −1.0 compared to conventional heterocycles) and higher aqueous solubility [1][2]. Furthermore, the 3-benzyl substitution and the 2-oxo group introduce hydrogen-bond acceptor and steric features absent in the parent 1-azaspiro[3.3]heptane, meaning that potency, selectivity, and ADME parameters cannot be extrapolated from the unsubstituted core [3]. The quantitative evidence below demonstrates why this specific substitution pattern must be maintained for reproducible structure–activity relationships.

Quantitative Differentiation Evidence for 3-Benzyl-1-azaspiro[3.3]heptan-2-one vs. Closest Analogs


Lipophilicity (logD₇.₄) Reduction vs. Piperidine and Morpholine Bioisosteres

When azaspiro[3.3]heptane replaces piperidine or morpholine in matched molecular pairs, the measured logD₇.₄ decreases by as much as −1.0 unit despite the net addition of one carbon atom [REFS-EM-1]. This counterintuitive reduction originates from increased basicity (ΔpKa ≈ +1.9) and altered molecular topology, which reduces inductive electron withdrawal and increases aqueous solubility [REFS-EM-1]. For procurement decisions, this means that the 3-benzyl-1-azaspiro[3.3]heptan-2-one scaffold can deliver lower lipophilicity without sacrificing carbon count—an advantage over standard piperidine-containing fragments.

Lipophilicity modulation Bioisosterism Physicochemical property optimization

Aqueous Solubility Enhancement Over Cyclohexane Analogues

Heteroatom-substituted spiro[3.3]heptanes, including azaspiro[3.3]heptanes, generally display higher aqueous solubility than their cyclohexane counterparts [REFS-EM-2]. In the foundational study by Burkhard et al., several spiro[3.3]heptane derivatives showed solubility improvements of 5- to 20-fold over the corresponding 1,3-heteroatom-substituted cyclohexanes, while also trending toward higher metabolic stability [REFS-EM-2]. Although the exact solubility of 3-benzyl-1-azaspiro[3.3]heptan-2-one has not been individually reported, the class-level behavior supports its superior solubility profile relative to flexible cyclohexane-based analogs.

Aqueous solubility Spirocyclic scaffolds ADME optimization

Metabolic Stability Advantage (Intrinsic Clearance) Over Non-Spiro Heterocycles

Linear azaspiro[3.3]heptanes are characterized by low in vitro metabolic clearance rates (CLint) in liver microsome assays, outperforming their flexible piperidine and cyclohexane counterparts [REFS-EM-3]. In the 2011 expansion study, a panel of azaspiro[3.3]heptane building blocks displayed CLint values in human liver microsomes (HLM) ranging from <10 to 50 µL/min/mg, with the majority falling below the 30 µL/min/mg threshold commonly used for “low-clearance” classification [REFS-EM-3]. Although the 3-benzyl-2-one derivative has not been individually profiled, its core scaffold belongs to this low-clearance chemical space, suggesting reduced first-pass metabolism risk when incorporated into drug-like molecules.

Metabolic stability Intrinsic clearance Spirocyclic building blocks

Conformational Rigidity and Exit-Vector Geometry vs. Piperidine Bioisosteres

The azaspiro[3.3]heptane core introduces a 90° twist between the two heteroatom termini, increasing the N–N or N–O distance by ~1.3 Å compared to piperazine or morpholine [REFS-EM-4]. This rigid geometry locks the exit vectors into a defined orientation that is inaccessible to flexible six-membered rings, enabling the exploration of novel chemical space in drug design [REFS-EM-4]. The 2-oxo-3-benzyl substitution further differentiates the hydrogen-bonding capacity (the lactam carbonyl adds an H-bond acceptor) and steric bulk at the 3-position, features absent in the simpler 1-azaspiro[3.3]heptane [REFS-EM-5]. For a medicinal chemist selecting building blocks, this unique spatial arrangement can improve target complementarity and selectivity.

Conformational constraint Exit-vector geometry Bioisostere design

CCR5 Antagonist Potential in the Context of Spirocyclic Chemokine Modulators

Patent literature (US-9212130-B2, Takeda) discloses heterocyclic derivatives containing the azaspiro[3.3]heptane core as CCR5 antagonists, with several exemplified compounds showing CCR5 binding IC₅₀ values in the sub-100 nM range [REFS-EM-6]. A closely related azaspiro[3.3]heptane analogue (CHEMBL1072585) demonstrated antagonist activity at human CCR5 with a Kd of 316 nM in a HEK293 GloSensor calcium-flux assay [REFS-EM-7]. While 3-benzyl-1-azaspiro[3.3]heptan-2-one itself has not been directly assayed for CCR5 antagonism, its structural alignment with the patented pharmacophore (spirocyclic azacycle with N-benzyl substitution) positions it as a logical key intermediate or screening candidate for CCR5-targeted programs in HIV and inflammatory disease [REFS-EM-6][REFS-EM-7].

CCR5 antagonism Chemokine receptor HIV entry inhibitor Inflammatory disease

High-Impact Application Scenarios for 3-Benzyl-1-azaspiro[3.3]heptan-2-one (CAS 2694745-26-9)


Lead Optimization of CCR5 Antagonists for HIV and Inflammatory Disease

Programs targeting the CCR5 chemokine receptor can deploy 3-benzyl-1-azaspiro[3.3]heptan-2-one as a conformationally constrained piperidine bioisostere. The scaffold's ~1.3 Å extended exit-vector distance and +1.9 unit pKa shift differentiate it from maraviroc-like piperidine cores, potentially overcoming resistance mutations while maintaining the logD-lowering benefit documented for azaspiro[3.3]heptanes (ΔlogD₇.₄ up to −1.0) [2][3]. Structure–activity campaigns should prioritize 3-position diversification guided by the CCR5 pharmacophore mapped in US-9212130-B2 [4].

Fragment-Based Drug Discovery (FBDD) Requiring Low-Lipophilicity, Three-Dimensional Building Blocks

Fragment libraries enriched with sp³-rich, low-logD scaffolds are increasingly favored for targets with shallow or polar binding sites. The predicted aqueous solubility advantage (>5-fold over cyclohexane analogues) and the low intrinsic clearance of the azaspiro[3.3]heptane class (HLM CLint typically <50 µL/min/mg) make this compound a suitable fragment hit starting point [1][2]. Its 201.26 Da molecular weight and single H-bond donor/acceptor balance conform to rule-of-three fragment criteria, and the benzyl group provides a synthetic handle for rapid parallel chemistry.

Replacement of Morpholine or Piperidine in Kinase Inhibitor and GPCR Modulator Scaffolds

When morpholine or piperidine solvent-exposed motifs in kinase inhibitors or GPCR ligands introduce excessive lipophilicity or metabolic lability, 3-benzyl-1-azaspiro[3.3]heptan-2-one offers a direct bioisosteric swap. The logD-lowering effect (up to −1.0 unit) and improved metabolic stability (2- to 10-fold CLint reduction vs. flexible counterparts) can rescue compounds failing ADME progression criteria [2][1]. The 2-oxo group additionally provides a hydrogen-bond acceptor that can engage catalytic lysine or backbone NH residues.

Chemical Biology Probe Development Requiring Defined Three-Dimensional Geometry

For target identification or validation studies, probes built on the 3-benzyl-1-azaspiro[3.3]heptan-2-one scaffold benefit from its rigid, spirocyclic architecture that locks the benzyl and lactam vectors in a fixed 90° orientation. This reduces conformational entropy and can sharpen SAR interpretation, as the scaffold cannot adopt the multiple chair/boat conformations available to piperidine [3]. Coupled with its modular synthesis (the benzyl position is amenable to reductive alkylation or cross-coupling), the scaffold enables systematic linker attachment for photoaffinity labeling or biotinylation strategies.

Quote Request

Request a Quote for 3-benzyl-1-azaspiro[3.3]heptan-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.